

Physical properties of (2R,4R)-(-)-Pantanediol (melting point, boiling point)

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Compound of Interest

Compound Name: (2R,4R)-(-)-Pantanediol

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An In-Depth Technical Guide to the Physical Properties of (2R,4R)-(-)-Pantanediol

Executive Summary: This guide provides a comprehensive technical overview of the key physical properties of **(2R,4R)-(-)-pentanediol**, a critical chiral building block in pharmaceutical and chemical synthesis. Primarily focusing on melting and boiling points, this document details the theoretical principles and provides field-proven, step-by-step protocols for their accurate experimental determination. Designed for researchers, scientists, and drug development professionals, the guide emphasizes the causality behind experimental choices to ensure data integrity and reproducibility. It consolidates property data, outlines best practices for measurement, and serves as a practical resource for laboratory applications.

Introduction: The Significance of (2R,4R)-(-)-Pantanediol

(2R,4R)-(-)-Pantanediol is a versatile chiral diol widely utilized as a precursor and building block in the asymmetric synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. [1][2] Its specific stereochemistry is crucial in drug development, where the efficacy and safety of an active pharmaceutical ingredient (API) can be highly dependent on its enantiomeric purity. [1] The two hydroxyl groups and defined stereocenters make it an excellent chiral auxiliary, enabling the production of enantiomerically pure compounds.[1][2]

The physical properties of a compound, such as its melting and boiling points, are fundamental parameters that provide critical insights into its identity, purity, and stability.[3] For a compound

like **(2R,4R)-(-)-pentanediol**, which serves as a starting material, an accurate characterization of these properties is the first step in ensuring the quality and consistency of the entire synthetic pathway. An unexpectedly broad melting point range, for instance, can indicate the presence of impurities that may have downstream effects on reaction yields and product purity. Therefore, a thorough understanding and precise measurement of these properties are indispensable for process control, quality assurance, and regulatory compliance in a drug development setting.

Physicochemical Properties of **(2R,4R)-(-)-Pantanediol**

(2R,4R)-(-)-Pantanediol is a white or off-white crystalline powder at room temperature.^[1] It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere; this characteristic is critical to consider during handling and storage to maintain sample integrity.^[4] ^[5]

Data Summary

The essential physical and chemical identification data for **(2R,4R)-(-)-pentanediol** are summarized below. The melting point is typically observed in the range of 48-50°C, while the boiling point is reported at reduced pressure, indicating that the compound may be sensitive to decomposition at its normal atmospheric boiling point.

Property	Value	Source(s)
Melting Point	48-50 °C	[4] [6]
44-50 °C	[1]	
Boiling Point	111-113 °C at 19 mmHg	[4] [6]
Appearance	White or off-white crystalline powder	[1]
Molecular Formula	C ₅ H ₁₂ O ₂	[1] [4] [7] [8]
Molecular Weight	104.15 g/mol	[1] [7] [8]
CAS Number	42075-32-1	[1] [4] [8]
Stability	Hygroscopic	[4] [5]

Experimental Determination of Physical Properties

The following sections provide detailed, self-validating protocols for the determination of the melting and boiling points of **(2R,4R)-(-)-pentanediol**. The methodologies are grounded in established chemical principles to ensure accuracy and reproducibility.

Principle of Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a very narrow temperature range, typically 0.5-1°C.[\[3\]](#) The presence of impurities disrupts the crystal lattice, which typically causes two effects: a depression of the melting point and a broadening of the melting point range (often >2°C).[\[3\]](#) Therefore, melting point determination is a fundamental technique for both identifying a compound and assessing its purity.[\[9\]](#)

Protocol: Capillary Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus (e.g., Mel-Temp) for an accurate measurement.

Methodology Rationale:

- Sample Preparation: A finely powdered, dry sample ensures uniform heat transfer. Due to the hygroscopic nature of **(2R,4R)-(-)-pentanediol**, it is critical to minimize its exposure to atmospheric moisture, which can act as an impurity and depress the melting point.[4][5]
- Heating Rate: A slow heating rate (1-2°C per minute) near the melting point is crucial for allowing the system to remain in thermal equilibrium, providing an accurate reading. A preliminary rapid determination helps to quickly identify the approximate melting range, saving time.

Step-by-Step Protocol:

- Sample Preparation:
 - Place a small amount of **(2R,4R)-(-)-pentanediol** onto a clean, dry watch glass. If the crystals are large, gently crush them into a fine powder using a spatula.
 - Load a capillary tube by pressing the open end into the powder. A sample height of 1-2 mm is sufficient.[3]
 - Compact the sample into the sealed end of the tube by tapping it gently on a hard surface or by dropping it down a long glass tube.[9]
- Preliminary (Rapid) Determination:
 - Place the loaded capillary tube into the heating block of the melting point apparatus.
 - Set a rapid heating rate (e.g., 10-15°C/minute).
 - Observe the sample and record the approximate temperature at which it begins to melt. This provides a target range for the accurate determination.
- Accurate Determination:
 - Allow the apparatus to cool to at least 15°C below the approximate melting point observed in the previous step.
 - Insert a new, freshly prepared capillary tube with the sample.

- Set a slow heating rate of 1-2°C per minute.
- Record the temperature (T1) at which the first drop of liquid appears.
- Continue heating at the slow rate and record the temperature (T2) at which the last solid crystal disappears.
- The melting point is reported as the range T1 – T2.
- Repeat the accurate determination with a fresh sample to ensure reproducibility. The results should be consistent.

Principle of Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.^[3] Many organic compounds, particularly those with polar functional groups like diols, can decompose at the high temperatures required for boiling at standard atmospheric pressure (760 mmHg). By reducing the ambient pressure using a vacuum system, the boiling point is lowered, allowing the liquid to boil at a temperature below its decomposition point. The literature value for **(2R,4R)-(-)-pentanediol** is reported at a reduced pressure of 19 mmHg, underscoring the need for this technique.^{[4][6]}

Protocol: Reduced Pressure Boiling Point Determination (Siwoloboff Method)

This micro-scale method is efficient and requires only a small amount of sample.

Methodology Rationale:

- Setup: A small test tube containing the sample and an inverted capillary tube is heated. The inverted capillary traps air.
- Mechanism: As the liquid is heated, the trapped air expands and escapes as a continuous stream of bubbles. The boiling point is the temperature at which, upon cooling, the vapor pressure inside the capillary equals the external pressure, causing the liquid to be drawn back into the capillary tube. This method accurately measures the temperature where vapor pressure equals the system pressure.

Step-by-Step Protocol:

• Apparatus Setup:

- Add approximately 0.5 mL of **(2R,4R)-(-)-pentanediol** to a small test tube (e.g., 10 x 75 mm).
- Take a standard melting point capillary tube and seal the end that is normally open. Break this sealed tube in the middle to create a small bell. Place this bell, open end down, into the test tube containing the sample.
- Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
- Place this assembly into a Thiele tube or a suitable heating bath (e.g., oil bath) equipped with a connection to a vacuum pump and a manometer to monitor the pressure.

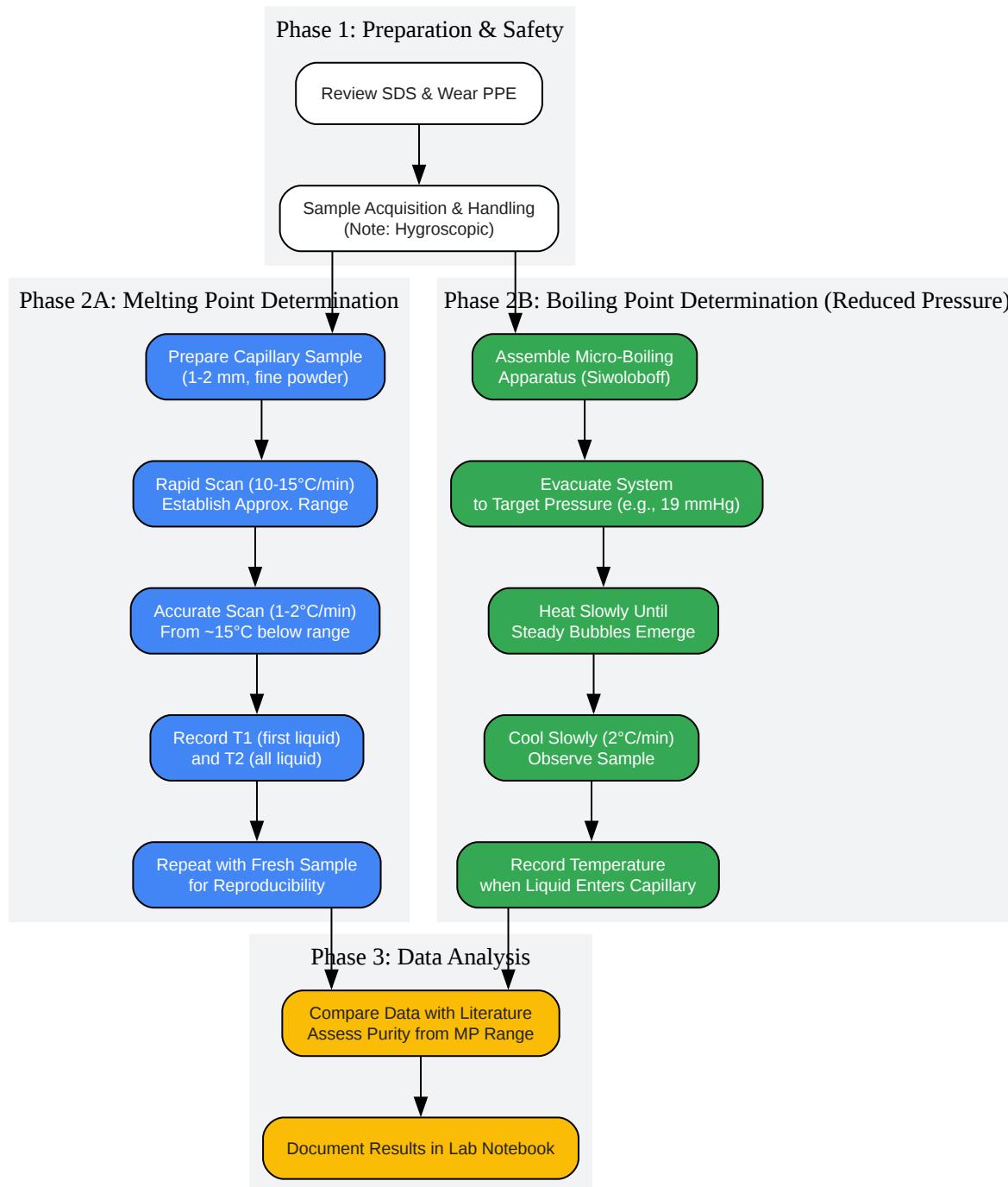
• Measurement:

- Evacuate the system to the desired pressure (e.g., 19 mmHg), ensuring the system is stable.
- Begin heating the bath gently with constant stirring to ensure uniform temperature.
- Observe the inverted capillary. As the temperature rises, a fine, continuous stream of bubbles will emerge from the open end of the capillary.
- Once a steady stream of bubbles is observed, stop heating and allow the bath to cool slowly (approx. 2°C per minute).
- The boiling point is the temperature at which the bubbling ceases and the liquid is drawn up into the capillary tube. Record this temperature.
- To confirm the reading, reheat slightly to expel the liquid and repeat the cooling step.

Workflow and Best Practices

Experimental Workflow Diagram

The following diagram illustrates the logical process for the systematic determination of the melting and boiling points of **(2R,4R)-(-)-pentanediol**.



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Caption: Workflow for Physical Property Determination.

Expert Insights & Troubleshooting

- Purity Indication: For **(2R,4R)-(-)-pentanediol**, a sharp melting range of $\leq 1^{\circ}\text{C}$ (e.g., 48.5-49.5°C) is indicative of high purity. A broader range (e.g., 45-48°C) suggests the presence of impurities or residual solvent.
- Hygroscopicity Management: If a sample has been exposed to air, its melting point may be artificially low and broad. To obtain an accurate value, the sample should be dried under vacuum over a desiccant (e.g., P_2O_5) before measurement. Store the compound under an inert atmosphere (e.g., argon or nitrogen).
- Thermometer Calibration: The accuracy of all temperature measurements is contingent on a properly calibrated thermometer. Regularly check the calibration against certified standards.
- Heating Bath Uniformity: When determining the boiling point, ensure the heating bath is well-stirred to prevent temperature gradients, which can lead to inaccurate readings.
- Pressure Stability: During a reduced pressure boiling point determination, ensure the vacuum system is free of leaks and the pressure reading on the manometer is stable throughout the cooling phase. Fluctuations in pressure will lead to an erroneous boiling point.

Conclusion

The accurate determination of the melting and boiling points of **(2R,4R)-(-)-pentanediol** is a non-negotiable aspect of quality control in its application within research and drug development. These physical constants serve as reliable indicators of both identity and purity. By adhering to the principled and detailed protocols outlined in this guide, scientists can ensure the generation of high-fidelity data, thereby upholding the integrity of subsequent synthetic work and contributing to the overall quality and safety of the final product.

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